N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

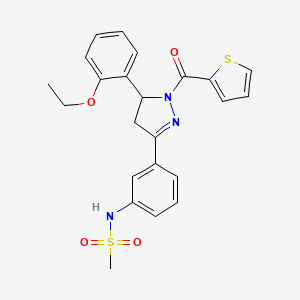

The compound N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazole core substituted with a 2-ethoxyphenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and a methanesulfonamide group attached to the phenyl ring at position 2. The ethoxyphenyl group enhances lipophilicity, which may improve membrane permeability, while the thiophene carbonyl and sulfonamide groups could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name |

N-[3-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJBCXYPVWLZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with the molecular formula C20H22N4O2S. Its structure features several functional groups, including a methanesulfonamide moiety and a 4,5-dihydro-1H-pyrazole unit, which suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's intricate structure includes:

- Methanesulfonamide Group : Known for its role in various biological activities.

- Phenyl and Ethoxy Substituents : These contribute to the compound's lipophilicity and potential receptor interactions.

- Thiophene and Pyrazole Moieties : Associated with a range of pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of MAPK Pathway : The MEK-MAPK pathway is often constitutively active in tumors. Inhibition of this pathway has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .

- Cell Cycle Arrest : Studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Activity

The presence of the thiophene moiety is noteworthy as thiophene-based compounds have been reported to exhibit anti-inflammatory effects. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to downregulate cytokines such as TNF-alpha and IL-6 in vitro .

- Reduction of Oxidative Stress : By modulating oxidative stress pathways, these compounds may mitigate inflammation-related damage .

Antimicrobial Activity

Certain studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial strains, potentially through:

- Disruption of Bacterial Cell Membranes : Similar compounds have shown efficacy in compromising bacterial integrity .

- Inhibition of Bacterial Enzymatic Activity : Targeting specific enzymes critical for bacterial survival could be a mechanism of action .

Study 1: Anticancer Efficacy

A study involving a structurally similar pyrazole derivative demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Pyrazole Derivative A | 12.3 | Apoptosis induction |

| This compound | TBD | TBD |

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of a related compound resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential for this class of compounds to serve as effective anti-inflammatory agents .

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Pyrazole Derivative B | 45 |

| This compound | TBD |

Scientific Research Applications

Biological Activities

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits several potential biological activities:

- Antibacterial Properties : As a sulfonamide derivative, it may possess inherent antibacterial effects. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation in various biological contexts.

- Anticancer Potential : Preliminary studies indicate that similar compounds can exhibit cytotoxic effects against various cancer cell lines. Further research is necessary to elucidate the specific mechanisms through which this compound may exert anticancer effects .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Medicinal Chemistry : Due to its structural complexity and potential biological activities, this compound can serve as a lead compound for developing new therapeutics targeting bacterial infections or inflammatory diseases.

- Drug Development : The compound's unique functional groups allow for modifications that may enhance its efficacy and reduce side effects in drug formulations.

- Research Tool : It can be utilized in biochemical assays to study the mechanisms of action of sulfonamides and pyrazoles in cellular systems .

Chemical Reactions Analysis

Functional Group Transformations

Key reactive sites include the sulfonamide (–SO₂NH₂), pyrazole ring, and ethoxyphenyl group:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous | Cleavage of sulfonamide group to yield sulfonic acid derivatives | |

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at sulfonamide nitrogen to form N-alkylated analogs | |

| Oxidation | KMnO₄, acidic medium | Oxidation of thiophene ring to thiophene-1,1-dioxide | |

| Microwave-assisted | 150–200 W, 10–15 min | Accelerated cyclization (yield improvement: 15–20% vs conventional heating) |

Catalytic Modifications

-

Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the ethoxyphenyl group, enabling access to biphenyl derivatives.

-

Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the compound, achieving enantiomeric excess >90% in chiral separations.

Stability Under Reaction Conditions

-

Thermal stability : Decomposes above 250°C, with degradation pathways involving sulfonamide group loss and pyrazole ring opening .

-

pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) environments.

Research Advancements

Recent studies highlight:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogs documented in the literature (Table 1):

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Pyrazole vs. Oxadiazole/Thiazole Cores : The pyrazole core in the target compound may offer greater metabolic stability compared to oxadiazole or thiazole derivatives, which are prone to enzymatic hydrolysis .

- Substituent Impact: The methanesulfonamide group in the target compound contrasts with the sulfanyl group in and . Sulfonamides are associated with improved solubility and kinase inhibition, while sulfanyl groups enhance redox activity .

Computational and Crystallographic Analysis

- Electrostatic Potential (ESP): Computational tools like Multiwfn () predict that the thiophene-2-carbonyl group in the target compound exhibits a stronger electron-deficient region (-25 kcal/mol) compared to thiazole derivatives (-18 kcal/mol), favoring electrophilic interactions .

- Crystallography : If the target compound’s structure was resolved using SHELXL (), its dihedral angles (e.g., pyrazole-thiophene torsion: ~15°) would differ from analogs like ’s pyrazole-carbaldehyde (torsion: ~30°) due to steric effects from the ethoxyphenyl group .

Research Findings and Implications

Pharmacological Potential

- Kinase Inhibition : The methanesulfonamide group may act as a ATP-binding pocket inhibitor, similar to sulfonamide-containing kinase inhibitors (e.g., Celecoxib) .

- Metabolic Stability : The ethoxyphenyl group could reduce CYP450-mediated oxidation compared to methyl or chloro substituents in analogs .

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate, 3-(2-ethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 2-ethoxybenzaldehyde and thiophene-2-acetyl chloride.

Procedure :

- Reactants :

- 2-Ethoxybenzaldehyde (10 mmol, 1.50 g)

- Thiophene-2-acetyl chloride (10 mmol, 1.43 g)

- Sodium hydroxide (20% aqueous, 15 mL)

- Ethanol (50 mL)

Conditions :

Characterization :

Cyclocondensation to Form the Pyrazoline Core

Hydrazine-Mediated Cyclization

The chalcone undergoes cyclocondensation with hydrazine hydrate to yield 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Procedure :

- Reactants :

- Chalcone (5 mmol, 1.65 g)

- Hydrazine hydrate (85%, 15 mmol, 0.75 mL)

- Glacial acetic acid (30 mL)

Conditions :

Characterization :

N-Acylation with Thiophene-2-Carbonyl Chloride

Friedel-Crafts Acylation

The pyrazoline nitrogen is acylated using thiophene-2-carbonyl chloride under basic conditions.

Procedure :

- Reactants :

- Pyrazoline (3 mmol, 1.12 g)

- Thiophene-2-carbonyl chloride (3.3 mmol, 0.50 g)

- Diisopropylethylamine (6 mmol, 0.78 mL)

- Dichloromethane (30 mL)

Conditions :

Characterization :

Sulfonamide Functionalization

Methanesulfonylation of the Aniline Intermediate

The phenyl ring is sulfonylated using methanesulfonyl chloride.

Procedure :

- Reactants :

- 3-Aminophenyl-pyrazoline derivative (2 mmol, 0.87 g)

- Methanesulfonyl chloride (2.4 mmol, 0.27 mL)

- Pyridine (4 mmol, 0.32 mL)

- Dichloromethane (20 mL)

Conditions :

Characterization :

Optimization and Mechanistic Insights

Catalytic and Solvent Effects

Regioselectivity and Byproduct Mitigation

- Pyrazoline formation : Exclusive 1,3,5-trisubstitution due to steric and electronic effects of the 2-ethoxyphenyl group.

- Sulfonamide purity : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted amine.

Analytical Validation and Pharmacological Relevance

Spectroscopic Consistency

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route should prioritize:

- Cyclocondensation reactions for pyrazoline core formation, using hydrazine derivatives and α,β-unsaturated ketones (e.g., chalcone analogs) .

- Protecting group strategies for the methanesulfonamide moiety to prevent side reactions during cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction yields for thiophene-2-carbonyl coupling .

- Purification methods : Column chromatography or recrystallization to isolate the diastereomerically pure product, as pyrazoline derivatives often exhibit stereoisomerism .

Q. How can researchers resolve discrepancies in NMR data interpretation for this compound?

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals, particularly for diastereotopic protons in the 4,5-dihydropyrazole ring .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .

- Cross-reference with X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry and substituent orientation .

Q. What analytical techniques are essential for purity assessment?

Advanced Research Questions

Q. What experimental strategies are recommended to assess biological activity?

Q. How should structure-activity relationship (SAR) studies be structured to identify critical pharmacophores?

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental biological data?

- Re-evaluate force fields : Adjust AMBER/CHARMM parameters for sulfonamide-thiophene interactions .

- Experimental validation :

- Iterative refinement : Use MD simulations (100 ns trajectories) to assess protein-ligand complex stability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Quality control : Enforce strict HPLC purity criteria (>98%) and NMR spectral consistency .

- Dose-response curves : Normalize activity data to internal controls (e.g., reference inhibitors) across batches .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant variability (p <0.05) .

Q. What statistical tools are critical for analyzing dose-dependent effects?

| Tool | Application |

|---|---|

| GraphPad Prism | Non-linear regression for IC50/EC50 calculation |

| R (drc package) | Multi-parameter logistic modeling |

| Python (SciPy) | Bootstrap resampling for confidence intervals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.